Cas no 850621-04-4 (3-(2-Fluorophenoxy)aniline)

3-(2-Fluorophenoxy)aniline Chemical and Physical Properties
Names and Identifiers
-
- 3-(2-氟苯酚基)苯胺
- 3-(2-Fluorophenoxy)aniline
- AMY21506
- A934461
- 850621-04-4
- EN300-391781
- AKOS019321118
- CS-0284179
-
- Inchi: 1S/C12H10FNO/c13-11-6-1-2-7-12(11)15-10-5-3-4-9(14)8-10/h1-8H,14H2
- InChI Key: PYPRQPKAGGDJCX-UHFFFAOYSA-N
- SMILES: FC1=C([H])C([H])=C([H])C([H])=C1OC1=C([H])C([H])=C([H])C(=C1[H])N([H])[H]
Computed Properties
- Exact Mass: 203.074642105Da
- Monoisotopic Mass: 203.074642105Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 200
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 35.2
3-(2-Fluorophenoxy)aniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-391781-0.05g |
3-(2-fluorophenoxy)aniline |
850621-04-4 | 0.05g |
$647.0 | 2023-03-02 | ||
Enamine | EN300-391781-2.5g |
3-(2-fluorophenoxy)aniline |
850621-04-4 | 2.5g |
$1509.0 | 2023-03-02 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1354849-1g |
3-(2-Fluorophenoxy)aniline |
850621-04-4 | 98% | 1g |
¥19404.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1354849-250mg |
3-(2-Fluorophenoxy)aniline |
850621-04-4 | 98% | 250mg |
¥15292.00 | 2024-07-28 | |
Enamine | EN300-391781-5.0g |
3-(2-fluorophenoxy)aniline |
850621-04-4 | 5.0g |
$2235.0 | 2023-03-02 | ||
Enamine | EN300-391781-0.1g |
3-(2-fluorophenoxy)aniline |
850621-04-4 | 0.1g |
$678.0 | 2023-03-02 | ||
Enamine | EN300-391781-0.25g |
3-(2-fluorophenoxy)aniline |
850621-04-4 | 0.25g |
$708.0 | 2023-03-02 | ||
Enamine | EN300-391781-10.0g |
3-(2-fluorophenoxy)aniline |
850621-04-4 | 10.0g |
$3315.0 | 2023-03-02 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1354849-500mg |
3-(2-Fluorophenoxy)aniline |
850621-04-4 | 98% | 500mg |
¥19947.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1354849-100mg |
3-(2-Fluorophenoxy)aniline |
850621-04-4 | 98% | 100mg |
¥17085.00 | 2024-07-28 |
3-(2-Fluorophenoxy)aniline Related Literature
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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3. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
Additional information on 3-(2-Fluorophenoxy)aniline
3-(2-Fluorophenoxy)aniline: A Comprehensive Overview of CAS No. 850621-04-4
3-(2-Fluorophenoxy)aniline (CAS No. 850621-04-4) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of novel therapeutic agents and advanced materials. This comprehensive overview aims to provide a detailed insight into the chemical properties, synthesis methods, biological activities, and recent research advancements associated with 3-(2-Fluorophenoxy)aniline.
The molecular structure of 3-(2-Fluorophenoxy)aniline consists of an aniline moiety substituted with a 2-fluorophenoxy group. The presence of the fluorine atom imparts unique electronic and steric properties to the molecule, making it an attractive candidate for various chemical and biological studies. The compound can be synthesized through several routes, including nucleophilic substitution reactions and coupling reactions. One common method involves the reaction of 2-fluorophenol with 3-chloroaniline in the presence of a base, such as potassium carbonate, followed by purification techniques like column chromatography.
In terms of its chemical properties, 3-(2-Fluorophenoxy)aniline exhibits moderate solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). It is relatively stable under standard laboratory conditions but may degrade upon exposure to strong acids or bases. The compound's stability can be further enhanced by storing it in a dry, cool environment away from direct sunlight.
The biological activities of 3-(2-Fluorophenoxy)aniline have been extensively studied in recent years. One notable application is its use as a lead compound in the development of anti-inflammatory drugs. Research has shown that 3-(2-Fluorophenoxy)aniline exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings have significant implications for the treatment of inflammatory diseases like rheumatoid arthritis and Crohn's disease.
Beyond its anti-inflammatory properties, 3-(2-Fluorophenoxy)aniline has also been investigated for its potential as an antitumor agent. Studies have demonstrated that the compound can induce apoptosis in various cancer cell lines, including breast cancer and lung cancer cells. The mechanism of action involves the modulation of key signaling pathways such as p53 and Bcl-2, which are crucial for cell survival and proliferation. These findings suggest that 3-(2-Fluorophenoxy)aniline may serve as a valuable scaffold for the design of more potent anticancer drugs.
In addition to its therapeutic applications, 3-(2-Fluorophenoxy)aniline has found utility in materials science. The compound's unique electronic properties make it suitable for use in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). Recent research has focused on optimizing the molecular structure of 3-(2-Fluorophenoxy)aniline-based materials to enhance their performance in OLED devices, with promising results reported in terms of efficiency and stability.
The environmental impact of 3-(2-Fluorophenoxy)aniline is another important consideration. Studies have shown that the compound is biodegradable under aerobic conditions and does not persist in the environment for extended periods. However, proper disposal methods should be followed to minimize any potential ecological risks. Researchers are also exploring ways to synthesize 3-(2-Fluorophenoxy)aniline using greener chemical processes to reduce its environmental footprint.
In conclusion, 3-(2-Fluorophenoxy)aniline (CAS No. 850621-04-4) is a multifaceted compound with a wide range of applications in medicinal chemistry, pharmaceutical research, and materials science. Its unique structural features and biological activities make it a valuable candidate for further investigation and development. As research continues to advance, it is likely that new applications and insights into the properties of this compound will emerge, contributing to its growing importance in various scientific fields.
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